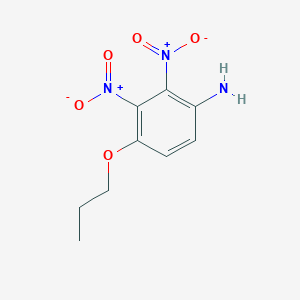
2,3-Dinitro-4-propoxyaniline
Beschreibung
2,3-Dinitro-4-propoxyaniline is a nitroaromatic amine characterized by two nitro groups (-NO₂) at positions 2 and 3 of the benzene ring, a propoxy (-OCH₂CH₂CH₃) group at position 4, and an amine (-NH₂) group at position 1. Its molecular formula is C₉H₁₁N₃O₅, with a molecular weight of 265.21 g/mol. The compound’s reactivity and applications are influenced by the electron-withdrawing nitro groups and the electron-donating propoxy substituent, creating a unique electronic profile compared to simpler nitroanilines.
Eigenschaften
Molekularformel |
C9H11N3O5 |
|---|---|
Molekulargewicht |
241.2g/mol |
IUPAC-Name |
2,3-dinitro-4-propoxyaniline |
InChI |
InChI=1S/C9H11N3O5/c1-2-5-17-7-4-3-6(10)8(11(13)14)9(7)12(15)16/h3-4H,2,5,10H2,1H3 |
InChI-Schlüssel |
JNCKATDBLLQARU-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C(=C(C=C1)N)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CCCOC1=C(C(=C(C=C1)N)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 2,3-Dinitro-4-propoxyaniline and related compounds:
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Applications/Notes |
|---|---|---|---|---|---|
| This compound | -NO₂ (2,3), -OCH₂CH₂CH₃ (4) | C₉H₁₁N₃O₅ | 265.21 | Not provided | Research use; complex synthesis |
| 3-Nitroaniline | -NO₂ (3) | C₆H₆N₂O₂ | 138.12 | 99-09-2 | Environmental analysis standard |
| 4-Nitroaniline | -NO₂ (4) | C₆H₆N₂O₂ | 138.12 | 100-01-6 | Dye intermediate, analytical use |
| 3,4-Dinitrodimethylaniline | -NO₂ (3,4), -CH₃ (N-methyl) | C₈H₉N₃O₄ | 211.18 | Not provided | Nitration studies, intermediates |
Key Observations:
- Substituent Effects : The propoxy group in this compound enhances solubility in organic solvents compared to methyl or hydrogen substituents in simpler analogs like 3-nitroaniline .
- Electron Density: The dual nitro groups at positions 2 and 3 create strong electron withdrawal, reducing nucleophilic aromatic substitution (NAS) reactivity compared to mono-nitro derivatives like 4-nitroaniline .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


